2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride
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Overview
Description
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN4O2S and a molecular weight of 222.65 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-diamino-6-methylpyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as dihydrofolate reductase, disrupting essential biological pathways in pathogens . The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: A core structure in many pharmaceutical compounds, known for its role in enzyme inhibition.
6-Methylpyrimidine Derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness: 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C5H7ClN4O2S |
---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
2,4-diamino-6-methylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2S/c1-2-3(13(6,11)12)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) |
InChI Key |
BGFSGYKXNLLHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)S(=O)(=O)Cl |
Origin of Product |
United States |
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